molecular formula C16H19N3O2S B2572990 N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(5,6,7,8-tetrahydroquinolin-4-yloxy)acetamide CAS No. 1798487-09-8

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(5,6,7,8-tetrahydroquinolin-4-yloxy)acetamide

Cat. No.: B2572990
CAS No.: 1798487-09-8
M. Wt: 317.41
InChI Key: DIMGQNJDWMSSTG-UHFFFAOYSA-N
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Description

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(5,6,7,8-tetrahydroquinolin-4-yloxy)acetamide is a synthetic organic compound designed for research applications in medicinal chemistry and oncology. This molecule features a hybrid structure, incorporating a 4,5-dimethylthiazole moiety linked via an acetamide bridge to a tetrahydroquinoline ether. Both thiazole and quinoline scaffolds are recognized in scientific literature for their significant pharmacological potential. Quinoline derivatives, in particular, have been extensively studied and reported to exhibit anticancer activity through various mechanisms, including acting as topoisomerase inhibitors and DNA intercalators . Similarly, thiazole-containing compounds have been rationally designed as multitargeting agents for cancer therapy, demonstrating activity against epigenetic targets like histone deacetylases (HDACs) . The primary research value of this compound lies in its potential as a scaffold for developing novel therapeutic agents. Researchers can utilize it in structure-activity relationship (SAR) studies to optimize potency and selectivity against specific biological targets. Its application is also relevant in high-throughput screening campaigns to identify new lead compounds for diseases such as cancer. The molecular architecture suggests potential for interaction with multiple enzyme families, making it a candidate for investigating multitargeting strategies in drug discovery, a approach that can tackle concerns of drug resistance and target nonspecificity associated with monotargeting agents . This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(5,6,7,8-tetrahydroquinolin-4-yloxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S/c1-10-11(2)22-16(18-10)19-15(20)9-21-14-7-8-17-13-6-4-3-5-12(13)14/h7-8H,3-6,9H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIMGQNJDWMSSTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)COC2=C3CCCCC3=NC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(5,6,7,8-tetrahydroquinolin-4-yloxy)acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Synthesis of Tetrahydroquinoline: The tetrahydroquinoline moiety can be prepared via the Povarov reaction, which is a three-component reaction involving an aniline, an aldehyde, and an alkene.

    Coupling Reaction: The final step involves coupling the thiazole and tetrahydroquinoline intermediates through an amide bond formation. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(5,6,7,8-tetrahydroquinolin-4-yloxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to modify the functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(5,6,7,8-tetrahydroquinolin-4-yloxy)acetamide exhibit significant antimicrobial properties. For instance:

  • Case Study : A study demonstrated that thiazole derivatives possess broad-spectrum antibacterial activity against various strains of bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .

Anticancer Properties

The compound has been investigated for its potential as an anticancer agent:

  • Case Study : In vitro studies have shown that thiazole derivatives can induce apoptosis in cancer cells through the activation of caspase pathways. This suggests a mechanism where the compound may inhibit tumor growth by promoting programmed cell death .

Neurological Applications

There is emerging evidence supporting the use of this compound in neurological disorders:

  • Case Study : Research indicates that thiazole derivatives can enhance neuroprotective effects in models of neurodegeneration by modulating oxidative stress and inflammation . This positions this compound as a potential candidate for treating neurodegenerative diseases.

Data Tables

Application AreaMechanism of ActionReferences
Antimicrobial ActivityDisruption of cell wall synthesis
Anticancer PropertiesInduction of apoptosis via caspase activation
Neurological ApplicationsModulation of oxidative stress and inflammation

Antimicrobial Activity

Thiazole derivatives have been extensively studied for their antimicrobial properties. A review highlighted their effectiveness against both Gram-positive and Gram-negative bacteria. The structure-function relationship suggests that modifications in the thiazole ring can enhance activity against resistant strains.

Anticancer Research

Recent findings indicate that compounds with similar structures have shown promise in preclinical trials targeting various cancers such as breast and lung cancer. The ability to induce apoptosis through specific signaling pathways is a key area of interest.

Neurological Studies

The neuroprotective effects of thiazole compounds are attributed to their ability to reduce reactive oxygen species (ROS) and inhibit inflammatory cytokines. These findings suggest potential applications in treating conditions like Alzheimer's disease and Parkinson's disease.

Mechanism of Action

The mechanism of action of N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(5,6,7,8-tetrahydroquinolin-4-yloxy)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s effects are mediated through pathways involving binding to active sites, altering enzyme activity, or modulating receptor signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Features and Modifications

The compound shares a thiazole-acetamide backbone with several analogs but differs in substituents. Key comparisons include:

  • SirReal2 (C22H20N4OS2): Structure: Features a naphthalenylmethyl-thiazol group and a pyrimidinylsulfanyl moiety. Activity: Acts as a SIRT2 inhibitor, highlighting the role of thiazole and aromatic systems in sirtuin modulation.
  • Compound 9 (): Structure: Contains a chlorobenzylidene-substituted thiazolidinone ring. Properties: Melting point (186–187°C) and high yield (90%) suggest stability and synthetic efficiency. Divergence: The thiazolidinone core in Compound 9 differs from the thiazole in the target compound, which may influence conformational flexibility and binding interactions .
  • Compound 4a (): Structure: Includes a quinoxaline ring and pyrimidinylthio group. Properties: High melting point (230–232°C) and yield (90.2%) indicate robust crystallinity and synthetic viability. Divergence: The tetrahydroquinolin group in the target compound may enhance solubility compared to the quinoxaline system .
Physicochemical Properties

A comparative analysis of key properties is summarized below:

Compound Name Core Structure Melting Point (°C) Yield (%) Notable Substituents Biological Activity
Target Compound Thiazole + Tetrahydroquinolin Not reported Not reported 4,5-Dimethylthiazole, tetrahydroquinolin-oxy Unknown
SirReal2 Thiazole + Pyrimidine Not reported Not reported Naphthalenylmethyl, pyrimidinylsulfanyl SIRT2 inhibition
Compound 9 Thiazolidinone 186–187 90 Chlorobenzylidene Not specified
Compound 4a Quinoxaline 230–232 90.2 Pyrimidinylthio, chlorophenyl Not specified

Key Observations :

  • Thiazole/thiazolidinone derivatives generally exhibit moderate to high melting points, correlating with aromatic stacking and hydrogen-bonding capabilities.
  • Substituents like tetrahydroquinolin-oxy may improve solubility compared to bulkier groups (e.g., naphthalene in SirReal2).

Biological Activity

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(5,6,7,8-tetrahydroquinolin-4-yloxy)acetamide is a synthetic compound that has attracted attention in pharmacological research due to its potential biological activities. This article will explore its synthesis, biological mechanisms, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring and a tetrahydroquinoline moiety, which contribute to its unique biological properties. The molecular formula is C14H18N4O2SC_{14}H_{18}N_{4}O_{2}S, with a molecular weight of approximately 338.5 g/mol. The structural formula can be represented as follows:

N 4 5 dimethyl 1 3 thiazol 2 yl 2 5 6 7 8 tetrahydroquinolin 4 yloxy acetamide\text{N 4 5 dimethyl 1 3 thiazol 2 yl 2 5 6 7 8 tetrahydroquinolin 4 yloxy acetamide}

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Formation of the Thiazole Ring : Utilizing specific reagents and conditions to construct the thiazole framework.
  • Construction of Tetrahydroquinoline : This step may involve cyclization reactions followed by functional group modifications.
  • Coupling Reaction : The final step usually involves coupling the thiazole and tetrahydroquinoline components to form the complete molecule.

These synthetic routes are optimized for yield and purity, often employing catalysts and controlled conditions to facilitate the reactions .

The biological activity of this compound is believed to stem from its interaction with various molecular targets in cells. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing signaling pathways.

Research indicates that compounds with similar structures often exhibit anti-inflammatory and anti-cancer properties .

Anticancer Properties

Several studies have investigated the anticancer potential of thiazole derivatives. For example:

  • Case Study 1 : A study demonstrated that similar thiazole compounds exhibited cytotoxic effects on various cancer cell lines including breast and lung cancer cells. The mechanism was attributed to apoptosis induction through caspase activation .

Antimicrobial Activity

Thiazole derivatives have also shown promise as antimicrobial agents:

  • Case Study 2 : Research indicated that compounds with a thiazole core displayed significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Data Table: Biological Activities of Similar Compounds

Compound NameBiological ActivityReference
Thiazole Derivative AAnticancer (breast cancer)
Thiazole Derivative BAntimicrobial (E. coli)
Thiazole Derivative CAnti-inflammatory

Q & A

Q. How to validate analytical methods for quantifying the compound in biological matrices?

  • Methodological Answer : Develop a UPLC-MS/MS method with deuterated internal standards. Validate specificity, linearity (R2^2 > 0.995), LOD/LOQ (ng/mL range), and recovery rates (85–115%) per ICH guidelines .

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